molecular formula C21H17BrN2S B2888437 Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide CAS No. 42056-68-8

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide

Cat. No.: B2888437
CAS No.: 42056-68-8
M. Wt: 409.35
InChI Key: UEDCZBWXVGGJND-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide has a molecular weight of 409.35. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Molecular and Electronic Structure Investigation

The compound's structure has been a subject of experimental and theoretical studies aimed at understanding its molecular geometry, vibrational frequencies, and electronic properties. For instance, Özdemir et al. (2009) conducted a detailed analysis using 1H-NMR, 13C-NMR, IR, and X-ray diffraction, complemented by Hartree–Fock (HF) and density functional theory (DFT) calculations. This comprehensive approach provided insights into the molecular geometry and electronic structure, indicating potential for applications in materials science and molecular engineering (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthesis and Characterization of Novel Derivatives

Research has also focused on synthesizing and characterizing derivatives of thiazole-containing compounds for their biological and photophysical properties. Kumar et al. (2013) described the synthesis of heterocyclic azo dyes from 5-Phenyl-1,3,4-thiadiazole-2-amine, exploring their UV-Vis, IR, 1H-NMR spectra, and biological activity, showcasing the versatility of thiazole derivatives in dye and biomolecule development (Kumar, Keshavayya, Rajesh, Peethambar, & Ali, 2013).

Photophysical Properties and Applications

The photophysical properties of thiazole derivatives have been explored for applications in pH sensing and security inks. Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole moiety, demonstrating its utility in acidic and alkaline solution monitoring, with potential applications in real-time intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020). Additionally, Lu and Xia (2016) developed a novel V-shaped molecule for multi-stimuli responsive materials, highlighting its potential as a security ink due to its morphology-dependent fluorochromism (Lu & Xia, 2016).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of thiazole derivatives have been a significant area of research. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing potent antimicrobial activity against various pathogens, suggesting their application in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Mechanism of Action

The mechanism of action of Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide is not specified in the sources I found. The mechanism of action can depend on the specific application of the compound .

Safety and Hazards

Specific safety and hazard information for Phenyl(4-(4-phenylphenyl)(2,5-thiazolyl))amine, hydrobromide was not found in the available sources. It’s important to handle all chemical compounds with appropriate safety measures .

Properties

IUPAC Name

N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S.BrH/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19;/h1-15H,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGXPXHGVDZZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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